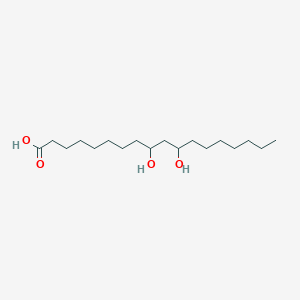9,11-Dihydroxyoctadecanoic acid
CAS No.: 666253-25-4
Cat. No.: VC16796384
Molecular Formula: C18H36O4
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 666253-25-4 |
|---|---|
| Molecular Formula | C18H36O4 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | 9,11-dihydroxyoctadecanoic acid |
| Standard InChI | InChI=1S/C18H36O4/c1-2-3-4-6-9-12-16(19)15-17(20)13-10-7-5-8-11-14-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
| Standard InChI Key | LEKBCOMWWJZCQG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(CC(CCCCCCCC(=O)O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
9,11-Dihydroxyoctadecanoic acid is an 18-carbon saturated fatty acid with hydroxyl groups substituted at carbons 9 and 11. The linear chain is fully saturated, distinguishing it from unsaturated analogs like 9-hydroxy-10,12-octadecadienoic acid . The positions of the hydroxyl groups introduce steric and electronic effects that influence its reactivity. For instance, the proximity of the hydroxyl groups (separated by one methylene unit) may facilitate intramolecular hydrogen bonding, affecting solubility and melting behavior .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 316.476 g/mol | |
| Exact Mass | 316.261 g/mol | |
| Polar Surface Area (PSA) | 77.76 Ų | |
| LogP (Octanol-Water) | 4.274 |
The Polar Surface Area (PSA) of 77.76 Ų reflects the compound’s capacity for hydrogen bonding, a critical factor in its interactions with biological membranes or synthetic polymers .
Synthesis and Industrial Production
Reaction Conditions:
-
Substrate: Oleic acid or methyl oleate.
-
Reagents: , catalytic .
-
Temperature: 20–80°C.
-
Duration: 0.5–24 hours.
The reaction proceeds via electrophilic addition to the double bond, yielding vicinal diols. For 9,11-dihydroxyoctadecanoic acid, selective hydroxylation at non-conjugated positions remains a challenge, necessitating tailored catalysts or protecting groups.
Industrial Scalability
Industrial production would require optimizing yield and minimizing byproducts. Continuous flow reactors could enhance mixing and heat transfer during exothermic hydroxylation steps. Post-synthesis purification—via crystallization or chromatography—is critical to isolate the dihydroxy product from unreacted starting materials or positional isomers .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its hydroxyl groups and hydrocarbon chain. It is expected to exhibit limited solubility in polar solvents like water but higher solubility in organic solvents such as ethanol or chloroform. The LogP value of 4.274 corroborates its lipophilicity, suggesting preferential partitioning into lipid membranes or non-polar matrices.
Thermal Behavior
Hydroxy fatty acids generally exhibit higher melting points than their non-hydroxylated counterparts due to hydrogen bonding. For example, 9,10-dihydroxystearic acid melts at ~95°C , whereas stearic acid melts at 69°C. By analogy, 9,11-dihydroxyoctadecanoic acid likely has a melting point above 90°C, though experimental data are lacking.
Comparison with Structural Isomers
9,10-Dihydroxyoctadecanoic Acid
This isomer, documented in HMDB , has hydroxyl groups at adjacent carbons, enabling stronger intramolecular hydrogen bonding. Such proximity may enhance rigidity compared to 9,11-dihydroxyoctadecanoic acid.
9,12-Dihydroxyoctadecanoic Acid
With hydroxyl groups separated by two methylene units (C9 and C12), this isomer (CID 316306) exhibits greater conformational flexibility. The increased distance between functional groups reduces steric hindrance, potentially enhancing reactivity in esterification reactions.
Challenges and Future Directions
Current limitations include:
-
Synthetic Specificity: Existing methods lack precision in positioning hydroxyl groups at C9 and C11.
-
Biological Data: The compound’s pharmacokinetics and toxicity profiles are uncharacterized.
-
Industrial Adoption: Scalable synthesis and cost-effective purification remain hurdles.
Future research should prioritize enzymatic hydroxylation for stereochemical control and high-throughput screening for biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume